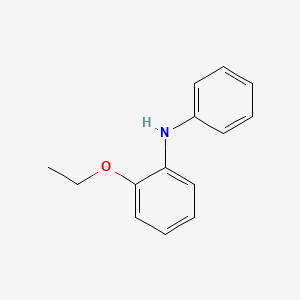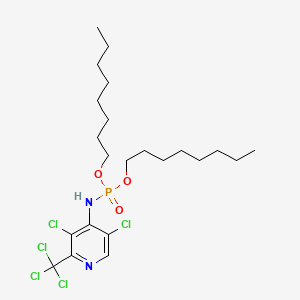
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate is a complex organophosphorus compound It is characterized by the presence of a pyridine ring substituted with dichloro and trichloromethyl groups, and a phosphoramidate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate typically involves the reaction of 3,5-dichloro-2-(trichloromethyl)pyridine with dioctyl phosphoramidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification of the final product is typically achieved through distillation or recrystallization.
化学反応の分析
Types of Reactions
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the trichloromethyl group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学的研究の応用
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound can be used in studies involving enzyme inhibition, as it may act as an inhibitor for certain phosphatases.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphatase activity.
Industry: It is used in the production of certain pesticides and herbicides due to its ability to disrupt biological processes in target organisms.
作用機序
The mechanism of action of Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and preventing substrate access. This inhibition can disrupt various cellular processes, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
3,5-Dichloro-2-(trichloromethyl)pyridine: This compound shares the pyridine core and similar substituents but lacks the phosphoramidate group.
Dioctyl phosphoramidate: This compound contains the phosphoramidate moiety but lacks the pyridine ring and its substituents.
Uniqueness
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate is unique due to the combination of its pyridine ring with dichloro and trichloromethyl substituents and the phosphoramidate group. This unique structure imparts specific chemical properties and biological activities that are not observed in the individual components or other similar compounds.
特性
CAS番号 |
55733-18-1 |
|---|---|
分子式 |
C22H36Cl5N2O3P |
分子量 |
584.8 g/mol |
IUPAC名 |
3,5-dichloro-N-dioctoxyphosphoryl-2-(trichloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C22H36Cl5N2O3P/c1-3-5-7-9-11-13-15-31-33(30,32-16-14-12-10-8-6-4-2)29-20-18(23)17-28-21(19(20)24)22(25,26)27/h17H,3-16H2,1-2H3,(H,28,29,30) |
InChIキー |
MTUXNPXUGIJLES-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOP(=O)(NC1=C(C(=NC=C1Cl)C(Cl)(Cl)Cl)Cl)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



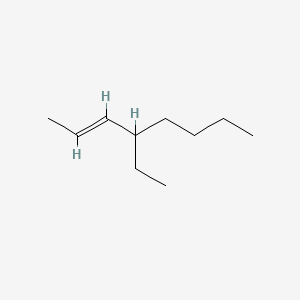

![6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14643737.png)
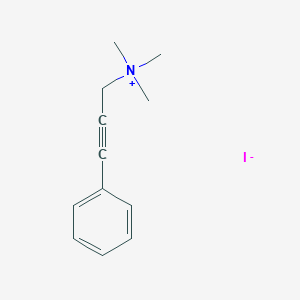

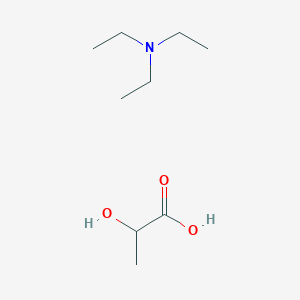
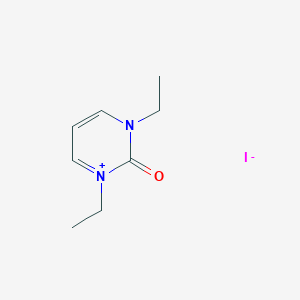
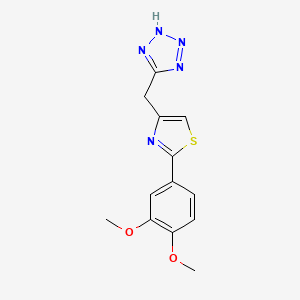
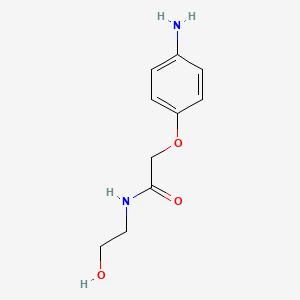
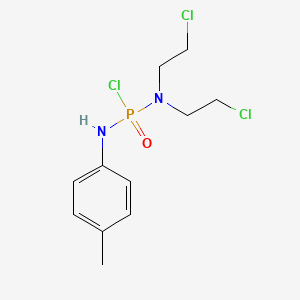
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
